molecular formula C14H13N3O5 B2937389 N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-05-4

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2937389
CAS No.: 899975-05-4
M. Wt: 303.274
InChI Key: VHSOSURPZZCDPP-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N1-(furan-2-ylmethyl)-N2-(2-methyl-5-aminophenyl)oxalamide.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(3-methyl-5-nitrophenyl)oxalamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct bioactive properties compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOSURPZZCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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